molecular formula C22H32Cl3N3O B12748654 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-, trihydrochloride CAS No. 88799-24-0

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-, trihydrochloride

Cat. No.: B12748654
CAS No.: 88799-24-0
M. Wt: 460.9 g/mol
InChI Key: HAOGQCPQZSRZJC-UHFFFAOYSA-N
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Description

4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring fused with a pyrrolidine and phenyl group. The hydrochloride (HCl) form of this compound is often used in various chemical and pharmaceutical applications due to its enhanced solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps, including the formation of the pyrido-oxazine ring and the subsequent attachment of the pyrrolidine and phenyl groups. Common synthetic routes may involve:

    Formation of the Pyrido-Oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of Pyrrolidine and Phenyl Groups: This step often involves nucleophilic substitution reactions where the pyrrolidine and phenyl groups are introduced to the pyrido-oxazine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in a stepwise manner.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the pyrido-oxazine ring.

    Benzimidazoles: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88799-24-0

Molecular Formula

C22H32Cl3N3O

Molecular Weight

460.9 g/mol

IUPAC Name

4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C22H29N3O.3ClH/c1-2-9-19-16-25(22-21(26-19)12-8-13-23-22)20(17-24-14-6-7-15-24)18-10-4-3-5-11-18;;;/h3-5,8,10-13,19-20H,2,6-7,9,14-17H2,1H3;3*1H

InChI Key

HAOGQCPQZSRZJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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